![molecular formula C24H23N3O B2887022 N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide CAS No. 866043-07-4](/img/structure/B2887022.png)
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide
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Overview
Description
“N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide” is a complex organic compound. It contains two pyrrole rings, which are five-membered heterocyclic moieties that possess two nitrogen atoms . Pyrrole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Drug Discovery and Development
Pyrrole derivatives are fundamental in the pharmaceutical field due to their versatility, selectivity, and biocompatibility. These properties make them valuable tools for drug design and development . The compound could potentially be used to create new medications with high therapeutic value, especially considering its structural complexity which may interact with various biological targets.
Material Science
The unique chemical structure of this compound suggests potential applications in material science. Pyrrole derivatives have been used to develop new materials with desirable properties such as conductivity, flexibility, and stability . This compound could contribute to the creation of novel materials for use in electronics, coatings, or as part of composite materials.
Catalysis
In the field of catalysis, pyrrole derivatives can act as catalysts or as part of catalyst systems due to their ability to participate in various chemical reactions . The compound could be explored for its catalytic properties, potentially improving the efficiency of chemical processes or enabling new types of reactions.
Antifibrotic Therapies
Research on pyrimidine derivatives, which share a similar heterocyclic structure with pyrrole, has shown promising anti-fibrotic activities . Given the structural similarities, the compound may also possess anti-fibrotic properties, making it a candidate for the development of new therapies targeting fibrotic diseases.
Antimicrobial and Antitubercular Agents
Pyrrole derivatives have been studied for their antimicrobial properties. New compounds synthesized from pyrrole derivatives have shown strong antibacterial and antitubercular properties, suggesting that our compound could also be evaluated for these activities . It could lead to the development of new treatments for bacterial infections and tuberculosis.
Enzyme Inhibition
Pyrrole derivatives have been found to inhibit various enzymes, which is crucial in the treatment of diseases where enzyme activity is dysregulated . The compound could be investigated for its potential to inhibit specific enzymes, which may lead to new drug discoveries for conditions such as cancer or metabolic disorders.
Future Directions
The future directions for “N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide” could involve further structural optimization of pyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, these molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
Mechanism of Action
Target of Action
Compounds containing a pyrrole moiety have been known to target a variety of enzymes and receptors, including dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .
Mode of Action
Pyrrole derivatives have been reported to inhibit the aforementioned targets, leading to a variety of cellular effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell growth, inflammation, and other physiological responses.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and other physiological processes .
Result of Action
Given the potential targets of pyrrole derivatives, the compound could have effects on cell growth, inflammation, and other physiological processes .
properties
IUPAC Name |
N-[[2,6-di(pyrrol-1-yl)phenyl]methyl]-4-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-2-19-10-12-20(13-11-19)24(28)25-18-21-22(26-14-3-4-15-26)8-7-9-23(21)27-16-5-6-17-27/h3-17H,2,18H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKDTBWFIQHWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=C(C=CC=C2N3C=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide |
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